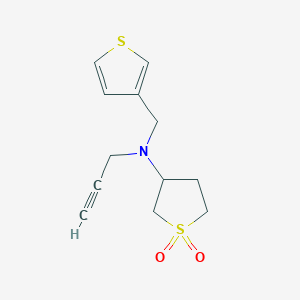
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine, commonly known as DT-010, is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 is a small molecule that has been synthesized through a multistep process, which involves the reaction of various reagents to produce the final product. The chemical structure of DT-010 is shown in Figure 1.
Mecanismo De Acción
The mechanism of action of DT-010 is not fully understood. However, it has been suggested that DT-010 exerts its antitumor activity through the induction of apoptosis in cancer cells. DT-010 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DT-010 has been found to exhibit several biochemical and physiological effects. DT-010 has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DT-010 has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-010 has several advantages for lab experiments. DT-010 is a small molecule that can be easily synthesized in the lab. DT-010 has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, DT-010 has some limitations for lab experiments. DT-010 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Direcciones Futuras
There are several future directions for the study of DT-010. One future direction is to investigate the in vivo efficacy of DT-010 in animal models of cancer. Another future direction is to investigate the toxicity and pharmacokinetics of DT-010 in animal models. In addition, the structure-activity relationship of DT-010 can be investigated to identify more potent derivatives. Finally, the potential of DT-010 as a therapeutic agent for inflammatory diseases can be investigated.
Conclusion:
DT-010 is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, antimicrobial activity against various bacterial and fungal strains, and anti-inflammatory activity. DT-010 has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. There are several future directions for the study of DT-010, including investigating its in vivo efficacy, toxicity, and pharmacokinetics, identifying more potent derivatives, and investigating its potential as a therapeutic agent for inflammatory diseases.
Métodos De Síntesis
DT-010 has been synthesized using a multistep process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-bromo-1-phenylethanone with sodium methoxide to produce propargyl alcohol. The propargyl alcohol is then reacted with thiosemicarbazide to produce the thiosemicarbazone intermediate. The thiosemicarbazone intermediate is then reacted with 3-bromothiophene to produce DT-010. The overall synthesis process is shown in Figure 2.
Aplicaciones Científicas De Investigación
DT-010 has been the subject of several scientific studies due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DT-010 has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, DT-010 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1,1-dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-2-5-13(8-11-3-6-16-9-11)12-4-7-17(14,15)10-12/h1,3,6,9,12H,4-5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPGSRSEWYECTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CSC=C1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
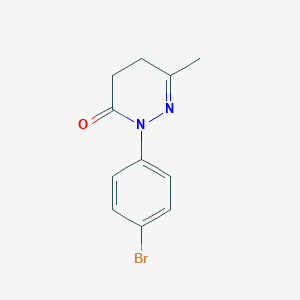
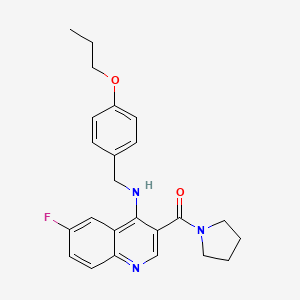
![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)
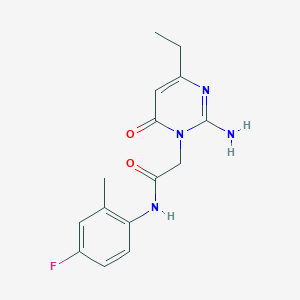
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
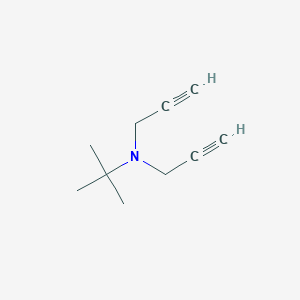
![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)